
3-Chloropropane-1-sulfinyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropane-1-sulfinyl chloride: is a chemical compound with the molecular formula C3H6Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl group attached to a three-carbon chain with a chlorine atom at the terminal position. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing 3-Chloropropane-1-sulfinyl chloride involves the direct chlorination of 3-chloropropane-1-sulfonic acid. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Sulfonation: Another method involves the sulfonation of 3-chloropropane using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) followed by chlorination to introduce the sulfinyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Chloropropane-1-sulfinyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction: The sulfinyl group in this compound can be oxidized to form sulfonyl chlorides or reduced to form sulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Hydrogen peroxide and potassium permanganate are used in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride and sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: The major products include substituted sulfinyl compounds such as sulfinamides, sulfinates, and sulfinyl ethers.
Oxidation: The major products are sulfonyl chlorides.
Reduction: The major products are sulfides.
科学研究应用
Chemistry: 3-Chloropropane-1-sulfinyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is employed in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and anticancer drugs. It is also used in the preparation of diagnostic agents and imaging probes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. It is also used in the manufacture of electronic materials and coatings.
作用机制
The mechanism of action of 3-Chloropropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted sulfinyl compounds. The sulfinyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
3-Chloropropane-1-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
3-Chloropropane-1-thiol: Contains a thiol group instead of a sulfinyl group.
3-Chloropropane-1-amine: Contains an amine group instead of a sulfinyl group.
Uniqueness: 3-Chloropropane-1-sulfinyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties. This compound is particularly useful in the synthesis of chiral sulfinyl compounds and as an intermediate in the preparation of various bioactive molecules.
属性
分子式 |
C3H6Cl2OS |
|---|---|
分子量 |
161.05 g/mol |
IUPAC 名称 |
3-chloropropane-1-sulfinyl chloride |
InChI |
InChI=1S/C3H6Cl2OS/c4-2-1-3-7(5)6/h1-3H2 |
InChI 键 |
DYUXKYMOAGRODF-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
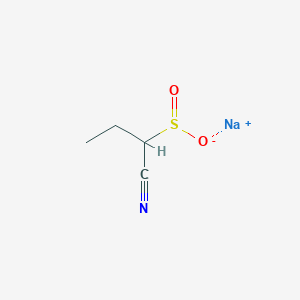
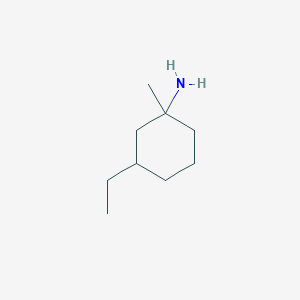


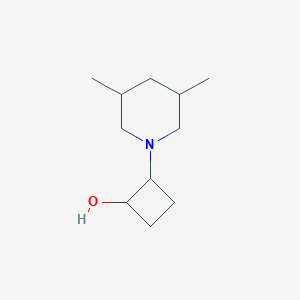

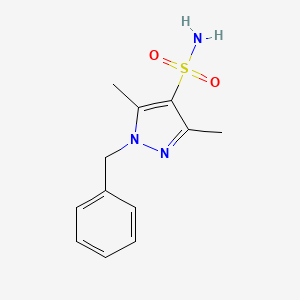

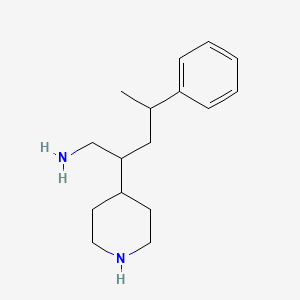
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
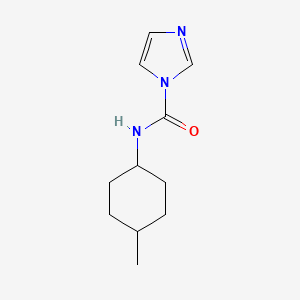
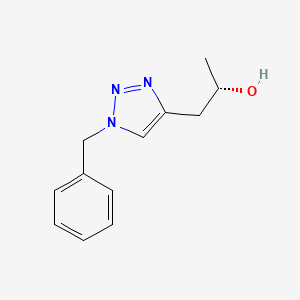
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
